molecular formula C11H11FN2O2S B15056184 3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole

3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole

Cat. No.: B15056184
M. Wt: 254.28 g/mol
InChI Key: HBJPZELKVQCZTH-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an ethylsulfonyl group at position 3 and a 2-fluorophenyl group at position 4, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the pyrazole ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-Fluorophenyl Group: The final step involves the coupling of the pyrazole derivative with a 2-fluorophenyl halide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the ethylsulfonyl group, resulting in the formation of various reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced pyrazole or ethylsulfonyl derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with target proteins, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole
  • 3-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-pyrazole
  • 3-(Ethylsulfonyl)-4-(2-chlorophenyl)-1H-pyrazole

Uniqueness

3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole is unique due to the specific combination of the ethylsulfonyl and 2-fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11FN2O2S

Molecular Weight

254.28 g/mol

IUPAC Name

5-ethylsulfonyl-4-(2-fluorophenyl)-1H-pyrazole

InChI

InChI=1S/C11H11FN2O2S/c1-2-17(15,16)11-9(7-13-14-11)8-5-3-4-6-10(8)12/h3-7H,2H2,1H3,(H,13,14)

InChI Key

HBJPZELKVQCZTH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=NN1)C2=CC=CC=C2F

Origin of Product

United States

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